Neopetasitenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3'R,4R,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXCSFOWGBQP-MWTIQZJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316916 | |
| Record name | Neopetasitenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neopetasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60409-51-0 | |
| Record name | Neopetasitenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60409-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylfukinotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060409510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopetasitenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neopetasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Neopetasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Origins of Neopetasitenine
Distribution in Plant Families, Specifically Asteraceae
Neopetasitenine has been identified in plants belonging to the Asteraceae family, one of the largest families of flowering plants, commonly known as the sunflower or daisy family. unlv.edusi.eduwikipedia.org This family is cosmopolitan in its distribution and includes a vast number of genera and species, many of which are known to produce pyrrolizidine (B1209537) alkaloids. tandfonline.comreed.eduohioplants.org Scientific reports have confirmed the presence of this compound in species such as Petasites japonicus and Ligularia japonica, both of which are members of the Asteraceae family. nih.gov The occurrence of these alkaloids is a significant area of phytochemical research due to their biological activities. google.com
Focus on Petasites Species as Primary Botanical Sources
The genus Petasites, commonly known as butterbur, is a primary botanical source of this compound. researchgate.netresearchgate.net In particular, Petasites japonicus, also known as "fuki" in Japan, is a well-documented source of this compound. jst.go.jp Research has shown that this compound, also referred to as acetylfukinotoxin, is one of the most abundant pyrrolizidine alkaloids within P. japonicus. jst.go.jpresearchgate.net The investigation of alkaloidal constituents from this plant in the 1970s led to the initial identification of these toxic compounds. jst.go.jpnih.gov The presence of such alkaloids in Petasites species has made them a subject of extensive phytochemical and toxicological studies. researchgate.net
Co-occurrence and Profile of Related Pyrrolizidine Alkaloids within Plant Extracts (e.g., Petasitenine (B1232291), Senkirkine (B1680947), Secopetasitenine)
Within plant extracts, particularly from Petasites japonicus, this compound is not found in isolation but co-occurs with a profile of structurally related pyrrolizidine alkaloids. The major alkaloids present alongside this compound are petasitenine (also known as fukinotoxin) and senkirkine. brown.edunih.gov Together, these three compounds—this compound, petasitenine, and senkirkine—can account for approximately 99% of the total pyrrolizidine alkaloid content in Petasites japonicus. researchgate.net
Petasitenine is the deacetylated metabolite of this compound. jst.go.jp In addition to these major components, minor alkaloids have also been isolated and identified. One such compound is secopetasitenine, a new otonecine-type pyrrolizidine alkaloid that has been isolated from the whole plant of Petasites japonicus along with this compound, petasitenine, and senkirkine. researchgate.netbrown.edunih.gov
The following table details the primary pyrrolizidine alkaloids that co-occur in Petasites japonicus.
| Alkaloid Name | Common Synonym(s) | Notes |
| This compound | Acetylfukinotoxin | A major alkaloid found in P. japonicus. jst.go.jpresearchgate.net |
| Petasitenine | Fukinotoxin | A major alkaloid; the deacetylated metabolite of this compound. jst.go.jpbrown.edu |
| Senkirkine | A major alkaloid co-occurring with this compound. researchgate.netbrown.edu | |
| Secopetasitenine | A minor, more recently identified alkaloid. brown.edunih.gov |
Isolation and Purification Methodologies for Neopetasitenine from Biological Matrices
Advanced Extraction Techniques from Plant Materials
The initial step in isolating Neopetasitenine involves its extraction from plant tissues. The choice of extraction method significantly impacts the yield and purity of the final product. nih.gov Both conventional and modern techniques are employed, each with distinct advantages and limitations.
Conventional Solvent-Based Extraction Methods (Maceration, Percolation, Soxhlet)
Traditional methods for extracting pyrrolizidine (B1209537) alkaloids, including this compound, have historically relied on solvent-based approaches such as maceration, percolation, and Soxhlet extraction. nih.gov These techniques are based on the principle of dissolving the target compounds in a suitable solvent.
Maceration involves soaking the plant material in a solvent for a specified period, allowing the alkaloids to diffuse into the liquid phase. nih.gov
Percolation is a more dynamic process where the solvent is allowed to flow through the plant material, continuously exposing fresh solvent to the matrix. nih.gov
Soxhlet extraction provides a continuous extraction process where the solvent is repeatedly vaporized and condensed, flowing over the plant material. nih.govd-nb.info This method is often more efficient than simple maceration due to the continuous use of fresh, hot solvent. A study comparing extraction techniques for pyrrolizidine alkaloids, including this compound, found that Soxhlet extraction with ethanol (B145695) over 24 hours yielded a higher ratio of alkaloids compared to boiling with water for one hour. nih.govd-nb.info
Common solvents used in these methods include methanol (B129727), ethanol, and aqueous mixtures. nih.govscispace.comtandfonline.com For instance, dried and powdered plant material from Senecio species has been extracted with methanol to isolate pyrrolizidine alkaloids. scispace.com Similarly, methanol extracts of Tussilago farfara have been used to prepare a crude alkaloid mixture. tandfonline.com The choice of solvent is critical, as it can significantly influence the extraction efficiency. nih.gov
Table 1: Comparison of Conventional Extraction Techniques for Pyrrolizidine Alkaloids
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent. nih.gov | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Percolation | Continuous flow of solvent through plant material. nih.gov | More efficient than maceration. | Can be more complex to set up. |
| Soxhlet | Continuous extraction with recycled hot solvent. nih.govd-nb.info | High extraction efficiency. nih.gov | Can degrade heat-sensitive compounds, time-consuming. anton-paar.com |
Modern Extraction Techniques (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Supercritical Fluid Extraction)
To overcome the limitations of conventional methods, modern extraction techniques have been developed. These methods often offer faster extraction times, reduced solvent consumption, and improved efficiency. anton-paar.comsciopen.com
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, accelerating the extraction process. For example, pyrrolizidine alkaloids have been extracted from Petasites japonicus using sonication in a 50% (v/v) methanol/water mixture for 10 minutes. jst.go.jp
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to rapid cell wall rupture and release of intracellular components. anton-paar.comsciopen.com This technique significantly reduces extraction time and solvent volume compared to conventional methods. anton-paar.commdpi.com Factors influencing MAE efficiency include solvent type, microwave power, extraction time, and temperature. sciopen.com
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. ajgreenchem.comnih.gov By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. wikipedia.org SFE is advantageous due to the use of non-toxic solvents, low operating temperatures that protect heat-sensitive compounds, and the easy removal of the solvent from the extract. ajgreenchem.com While widely used for various natural products, specific applications for the direct preparative extraction of this compound are less commonly reported but hold potential.
Chromatographic Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products, including this compound. eui.eunih.govatdbio.com Preparative HPLC is used to isolate specific compounds from a mixture in sufficient quantities for further analysis. peptide.com
The process typically involves optimizing the separation on an analytical column before scaling up to a preparative or semi-preparative column with the same stationary phase. peptide.com Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724), with trifluoroacetic acid added as an ion-pairing agent to improve peak shape. peptide.comresearchgate.net Fractions containing the purified this compound are collected and can be lyophilized to obtain the isolated compound. peptide.com The combination of HPLC with detection methods like mass spectrometry (LC-MS) is a powerful tool for both the analysis and purification of pyrrolizidine alkaloids. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC) in Natural Product Purification
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nacalai.com SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and easier fraction purification due to the volatility of CO2. nacalai.comchromatographyonline.com
SFC is particularly well-suited for the separation of both chiral and achiral molecules. shimadzu.com The addition of polar organic modifiers, such as methanol, to the CO2 mobile phase allows for the separation of a wide range of compounds. nacalai.com While less commonly documented specifically for this compound purification compared to HPLC, SFC represents a powerful and greener alternative for natural product isolation. chromatographyonline.comshimadzu.com
Size-Exclusion and Ion-Exchange Chromatography Approaches
Other chromatographic techniques can also be employed in the purification scheme for this compound, often in combination with HPLC or as preliminary clean-up steps.
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. americanpharmaceuticalreview.comcytivalifesciences.com Larger molecules elute first, while smaller molecules are retained longer in the porous stationary phase. cytivalifesciences.com This technique is useful for removing very large or very small impurities from the extract before higher-resolution purification steps. atdbio.com
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. lcms.czcytivalifesciences.com The technique utilizes a charged stationary phase (either an anion or cation exchanger) to bind oppositely charged molecules. thermofisher.combio-rad.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. cytivalifesciences.com Since alkaloids like this compound can be protonated to carry a positive charge, cation-exchange chromatography could be a viable purification step.
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Principle of Separation | Primary Application in this compound Purification |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and liquid mobile phase. atdbio.com | High-resolution preparative isolation of this compound from crude extracts. eui.eupeptide.com |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary and supercritical fluid mobile phase. nacalai.com | A "green" alternative to HPLC for high-speed purification. chromatographyonline.comshimadzu.com |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. americanpharmaceuticalreview.comcytivalifesciences.com | Removal of high or low molecular weight impurities. atdbio.com |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. lcms.czthermofisher.com | Separation of charged alkaloid molecules from neutral impurities. |
Solid-Phase Extraction (SPE) for Pre-concentration and Clean-up
Solid-Phase Extraction (SPE) is a widely utilized technique for the sample preparation and purification of analytes from complex mixtures, such as plant extracts. sigmaaldrich.com This chromatographic method isolates target compounds, like this compound, from a liquid sample by adsorbing them onto a solid stationary phase. sigmaaldrich.com The process not only purifies the sample but also allows for the concentration of the analyte, which is particularly beneficial when dealing with low-concentration compounds in intricate biological matrices. sigmaaldrich.comthermofisher.com
The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. thermofisher.com The selection of the appropriate sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the matrix components. sigmaaldrich.com For pyrrolizidine alkaloids (PAs), a class of compounds that includes this compound, various SPE cartridges have been employed, with reversed-phase (such as C18) and cation-exchange (such as SCX) sorbents being common choices. bund.demdpi.com
In the context of isolating PAs from plant material, a typical protocol involves extracting the compounds from the plant matrix using an acidified aqueous solution or an organic solvent like methanol. bund.demdpi.com This extract is then passed through an SPE cartridge. For instance, in the analysis of PAs from Petasites hybridus, a plant known to contain these alkaloids, RP18 cartridges were used to concentrate the PAs prior to analysis. thieme-connect.com Another common approach for PA extraction involves using a strong cation exchange (SCX) SPE cartridge, which is particularly effective for the clean-up of these basic compounds. mdpi.com The elution of the retained alkaloids is typically achieved using a methanolic solution containing a small amount of a basic modifier, such as ammonia. mdpi.comnih.gov
The following table summarizes typical SPE cartridges and conditions used for the extraction of pyrrolizidine alkaloids, which are applicable to this compound.
| SPE Cartridge Type | Conditioning Solvent | Sample Loading Conditions | Wash Solvent | Elution Solvent | Reference |
| Reversed-Phase C18 | Methanol, followed by water | Neutralized aqueous extract | Water/Methanol mixture | Methanol | bund.de |
| Strong Cation Exchange (SCX) | Methanol, followed by acidified water | Acidified sample extract | Methanol | Methanol with 2.5% Ammonia | mdpi.com |
| Oasis MCX | Methanol, followed by water | Acidified sample extract | Acidified water, Methanol | Ammoniated Methanol | researchgate.net |
Membrane-Based Separation Techniques in Alkaloid Isolation
Membrane-based separation techniques represent a newer and evolving area in the field of natural product isolation. These methods utilize semi-permeable membranes to separate molecules based on size, charge, or affinity. While specific applications of these techniques for the isolation of this compound are not extensively documented in publicly available literature, their use in the broader context of alkaloid purification is recognized. pensoft.net
One such technique is Liquid Membrane Extraction (LME), which is a development based on liquid-liquid extraction. pensoft.net LME involves the transport of analytes from a sample solution, through a liquid membrane, and into a receiving solution. This technique can offer high selectivity and enrichment factors. For alkaloids, which are often basic compounds, the pH of the solutions can be manipulated to facilitate their transport across the membrane.
Other membrane-based techniques that have potential applications in alkaloid isolation include membrane filtration methods like nanofiltration and reverse osmosis, which separate molecules based on size and are driven by a pressure gradient. These could be employed for the initial clean-up or concentration of plant extracts containing this compound. While the potential for these techniques in alkaloid isolation is significant, further research is needed to develop and validate specific protocols for individual compounds like this compound.
Evaluation of Purification Method Efficiency and Reproducibility
The evaluation of a purification method's efficiency and reproducibility is paramount to ensure the reliability and accuracy of analytical results. chromatographyonline.com Key parameters for this evaluation include recovery, repeatability, and precision. thieme-connect.com
For Solid-Phase Extraction methods applied to pyrrolizidine alkaloids, these parameters are often determined through validation studies. Recovery is a measure of the amount of analyte extracted from the matrix compared to the total amount present and is typically expressed as a percentage. nih.gov For example, a study on the determination of PAs in Petasites hybridus extracts reported recovery rates between 88.9% and 141.9% at the limit of quantification. thieme-connect.com Another study on PAs in honey reported recoveries of 86–111%. acs.org
Repeatability and precision are measures of the method's reproducibility, indicating how close the results are for repeated analyses of the same sample. thieme-connect.com These are often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). In the Petasites hybridus study, repeatability and precision were between 3.5% and 13.6%. thieme-connect.com The linearity of the method, which is its ability to produce results proportional to the concentration of the analyte, is also a critical factor. For the same study, the linearity of five PAs showed correlation coefficients between 0.99948 and 0.99975. thieme-connect.com
The complexity of the biological matrix can significantly affect the efficiency and reproducibility of the purification method. chromatographyonline.com Matrix effects can interfere with the quantification of the analyte. thieme-connect.com Therefore, it is often necessary to use a matrix-matched calibration or an internal standard to correct for these effects and ensure accurate quantification. thieme-connect.comnih.gov
The following table provides an example of how the efficiency and reproducibility of a purification method for pyrrolizidine alkaloids might be presented.
| Parameter | Value | Significance | Reference |
| Recovery | 86 - 111% | Indicates high efficiency of the extraction method. | acs.org |
| Repeatability (RSD) | < 20% | Demonstrates good reproducibility of the method under the same conditions. | acs.org |
| Intermediate Precision (RSD) | 3.5% - 13.6% | Shows the reproducibility of the method under different conditions (e.g., different days, analysts). | thieme-connect.com |
| Limit of Quantification (LOQ) | 2 ppb | The lowest concentration of the analyte that can be reliably quantified. | thieme-connect.com |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Indicates a strong linear relationship between concentration and instrument response. | thieme-connect.com |
Structural Elucidation and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. numberanalytics.comslideshare.net For neopetasitenine, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning its stereochemistry.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. slideshare.net In the case of this compound and related pyrrolizidine (B1209537) alkaloids, the chemical shifts and coupling constants of specific protons are particularly revealing. For instance, the stereochemistry of the epoxide ring, a common feature in this class of compounds, can be determined by the chemical shifts of the methine proton and the methyl group attached to the epoxide. In trans-substituted epoxides like this compound, the methine proton typically appears at a chemical shift of approximately δ 3.02-3.04, while the methyl proton resonates around δ 1.27-1.48. sdsu.edu This is in contrast to cis-substituted epoxides where the methine proton is found at δ 2.91-2.96. sdsu.edu
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolizidine Alkaloids with Similar Structural Moieties to this compound.
| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Stereochemical Significance |
| Epoxide Methine H | 3.02-3.04 | - | Indicates trans substitution |
| Epoxide Methyl H | 1.27-1.48 | - | Indicates trans substitution |
| C-9 Side Chain H-3" | ~4.19 | - | Differentiates from diastereomers |
| C-9 Side Chain H-4" | ~1.53 | - | Differentiates from diastereomers |
Note: Specific shifts for this compound can vary slightly based on solvent and experimental conditions. The data presented is characteristic for the structural motifs found in this compound and related compounds.
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. cornell.edukhanacademy.org High-resolution mass spectrometry (HRMS) is particularly valuable in the analysis of this compound, providing a highly accurate mass measurement that allows for the determination of its molecular formula. cornell.eduresearchgate.net
Techniques like electrospray ionization (ESI) are often used to gently ionize the molecule, producing a molecular ion from which the exact mass can be determined. cornell.edu For this compound, which has the molecular formula C₂₁H₂₉NO₈, HRMS can confirm this composition with a high degree of confidence. chemfaces.com
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also employed in the analysis of this compound, especially when it is part of a complex mixture isolated from a natural source like Petasites japonicus. dntb.gov.uaunam.mx LC separates the components of the mixture, and the subsequent MS analysis provides structural information for each component. In MS/MS, the molecular ion of this compound can be fragmented, and the resulting fragmentation pattern provides further clues about its structure, helping to confirm the connectivity of its atoms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. mrclab.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. For this compound, an IR spectrum would be expected to show absorption bands corresponding to:
O-H stretching: from the hydroxyl groups.
C=O stretching: from the ester functional groups.
C-O stretching: from the ester and ether linkages.
C-N stretching: from the tertiary amine.
These characteristic absorptions help to confirm the presence of the key functional groups within the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. upi.edu The wavelength of maximum absorption (λmax) can indicate the presence of chromophores, which are parts of a molecule that absorb light. In this compound, the conjugated ester system and other unsaturated parts of the molecule would be expected to give rise to characteristic UV absorptions. upi.edu While less detailed than NMR or MS, UV-Vis spectroscopy provides a quick and useful confirmation of the presence of these electronic systems. researchgate.net
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods provide a wealth of information about the connectivity and relative stereochemistry of a molecule, X-ray crystallography is the definitive technique for determining its absolute three-dimensional structure. nih.govwikipedia.orglibretexts.org This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
The diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms (except usually hydrogen) can be determined. nih.govreddit.com This allows for the unambiguous assignment of the absolute stereochemistry at all chiral centers within the molecule. For complex molecules like this compound with multiple stereocenters, X-ray crystallography provides the ultimate proof of its three-dimensional structure. The stereochemistry of related pyrrolizidine alkaloids, such as doronine, has been determined using this method, providing a basis for comparison and confirmation of the stereochemical assignments made for this compound through spectroscopic means. sdsu.edu
Chemical Synthesis and Derivatization Strategies
Retrosynthetic Analysis of Neopetasitenine
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, more readily available starting materials. This logical process involves strategically breaking bonds to identify plausible synthetic pathways in the forward direction.
The primary disconnections for a macrocyclic diester like this compound are the two ester linkages. Cleavage of these bonds (designated as disconnection A in the scheme below) simplifies the complex macrocycle into three key components:
The necine base: Otonecine (B3428663)
Necic acid 1: Angelic acid ((Z)-2-methylbut-2-enoic acid)
Necic acid 2: (Z)-3-methylthio-2-butenoic acid
This approach is logical as ester formation (esterification) is a well-established and reliable chemical transformation.
Further retrosynthetic analysis can be applied to the otonecine core itself. Otonecine is a substituted 1-aza-cyclooctan-5-one. core.ac.uk Its biosynthesis is believed to proceed from retronecine (B1221780), another common necine base, suggesting a synthetic connection. core.ac.uk A potential synthetic disconnection (B ) could involve a ring-closing reaction, such as an intramolecular cyclization, from a suitable acyclic amino-diol precursor. The necic acids, being smaller and less complex, can be traced back to simple commercial starting materials through standard organic chemistry transformations (C and D ). For instance, angelic acid can be synthesized from its more stable isomer, tiglic acid. acs.org
Retrosynthetic Scheme for this compound
This diagram illustrates a plausible retrosynthetic pathway for this compound. Disconnection (A) involves macrolactonization/esterification. Disconnection (B) shows a potential ring-closure strategy for the otonecine core. Disconnections (C) and (D) represent the synthesis of the respective necic acids.Total Synthesis Approaches to the Otonecine Core and Ester Linkages
Synthesis of the Otonecine Core
The otonecine core is a defining feature of a specific subgroup of pyrrolizidine (B1209537) alkaloids. acs.org Unlike bicyclic necines, otonecine possesses a monocyclic azocine (B12641756) (1-aza-cyclooctan-5-one) ring system. core.ac.ukmdpi.com A total synthesis of (±)-otonecine was reported, providing a viable route to this key intermediate. scilit.com The strategy centered on a Thio-Diels–Alder reaction to construct the azocine ring system, demonstrating a novel approach to this class of necine bases.
Formation of Ester Linkages
Once the otonecine core and the two necic acids are synthesized, the final steps involve the formation of the two ester bonds to create the 12-membered macrocycle. The formation of macrocyclic diesters from a diol (like otonecine) and two different carboxylic acids presents several challenges, including regioselectivity (which acid attaches to which hydroxyl group) and the final macrolactonization step.
Several methods have been developed for the selective esterification of related pyrrolizidine alkaloids like retronecine, which possesses hydroxyl groups at the C-7 and C-9 positions. rsc.orgnih.gov These methods could be adapted for the synthesis of this compound.
| Esterification Method | Reagents/Conditions | Application Notes | Reference(s) |
| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC) | Achieves selective esterification, often at the less-hindered C-9 hydroxyl group in retronecine. | rsc.org |
| N-Acylimidazole Intermediates | N,N'-Carbonyldiimidazole (CDI) followed by the diol | Used for esterification with more sensitive acids, such as α,β-unsaturated acids. | rsc.org |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | A powerful method for macrolactonization, forming the final ring-closing ester bond under mild conditions. | core.ac.uk |
| Stannoxane Method | Dibutyltin oxide (Bu₂SnO) | Forms a cyclic stannoxane intermediate with the diol, activating one hydroxyl group for selective mono-acylation. | core.ac.uk |
The synthesis of the necic acids is also a prerequisite. Angelic acid can be prepared via the isomerization of the more thermodynamically stable tiglic acid. acs.orgwikipedia.org One reported method involves the bromination of tiglic acid, followed by dehydrobromination and reduction to yield angelic acid. acs.org More direct isomerization can be achieved using an organic sulfinic acid catalyst. google.com
Semi-synthetic Modifications and Analog Synthesis from Natural Precursors
Semi-synthesis, the chemical modification of natural products, is a powerful tool for generating novel derivatives that are difficult to access through total synthesis. mdpi.com This approach allows for the creation of libraries of analogs for SAR studies, potentially leading to compounds with enhanced activity or reduced toxicity.
This compound is often found in plants alongside other related pyrrolizidine alkaloids, such as petasitenine (B1232291) and senkirkine (B1680947). jst.go.jp These naturally abundant compounds serve as ideal starting materials for semi-synthetic modifications.
Key Semi-Synthetic Strategies:
Modification of Existing Alkaloids: Research has shown that petasitenine can be chemically transformed into other alkaloids. For example, the conversion of petasitenine into senkirkine has been achieved using low-valent tungsten complexes. oup.com Another study reported the chemical conversion of petasitenine into secopetasitenine. researchgate.net These transformations demonstrate that the core structure of these alkaloids can be manipulated to produce new derivatives.
Esterification of Necine Bases: The necine base itself can be isolated through the hydrolysis of natural PAs. This base can then be re-esterified with non-natural or modified necic acids to create novel analogs. For instance, methods have been developed for the selective esterification of retronecine (a related necine base) to produce a variety of PA analogues. rsc.orgrsc.org A similar strategy could be applied to otonecine obtained from the hydrolysis of this compound or petasitenine.
Modification of Functional Groups: Functional groups on the necic acid portions of the molecule can be modified. For example, the double bonds within the angelic acid or methylthio-butenoic acid moieties could be subjected to reactions such as hydrogenation or epoxidation.
One study on the related necine base retronecine showed that a semi-synthetic derivative, azido-retronecine, exhibited greater biological activity against Trichoderma vaginalis than its parent natural product, monocrotaline (B1676716). mdpi.com This highlights the potential of semi-synthesis to improve the pharmacological properties of this class of compounds.
Design and Synthesis of Chemically Modified Derivatives
The rational design and synthesis of chemically modified derivatives of this compound are motivated by the desire to understand its biological mechanism and modulate its activity. danielromogroup.com Derivatives are often created to probe the importance of specific structural features or to develop compounds with improved therapeutic profiles. mdpi.com
Design Considerations for this compound Derivatives:
The Otonecine Core: Modifications could target the N-methyl group or the ketone functionality. N-demethylation or conversion of the ketone to an alcohol could significantly alter the molecule's conformation and hydrogen-bonding capabilities. mdpi.com
The Macrocyclic Ring: The size and flexibility of the 12-membered ring are critical for its properties. Synthesizing analogs with larger or smaller rings by using different dicarboxylic acids could probe the spatial requirements for biological activity.
The Necic Acid Side Chains: The angelic acid and (Z)-3-methylthio-2-butenoic acid moieties offer multiple sites for modification. Key questions to be addressed by synthetic derivatives include:
What is the role of the α,β-unsaturation in the necic acids? Derivatives could be synthesized where these double bonds are saturated.
How important is the sulfur atom? Analogs could be created where the methylthio group is replaced with an oxygen (methoxy) or a simple alkyl group.
What is the effect of stereochemistry? The synthesis of diastereomers, for example, using tiglic acid instead of angelic acid, would clarify the role of the cis/trans geometry.
The synthesis of these designed derivatives would rely on the principles of total synthesis and semi-synthesis. For example, to create an analog with a modified necic acid, one could either incorporate the modified acid during a total synthesis or use semi-synthetic esterification of the natural otonecine base. The creation of such derivatives is essential for building a comprehensive understanding of the structure-activity relationships of otonecine-type pyrrolizidine alkaloids.
Metabolism and Biotransformation of Neopetasitenine
In Vitro Metabolic Studies Using Hepatic Systems
To understand the metabolic fate of neopetasitenine, researchers utilize in vitro systems that replicate the enzymatic environment of the liver. nih.gov These systems, primarily liver microsomes and S9 fractions, are indispensable tools for determining metabolic stability and identifying pathways. mdpi.comnih.gov
Studies have employed subcellular fractions from the liver to investigate this compound's metabolism. jst.go.jp The S9 fraction, which is the supernatant obtained from a liver homogenate after centrifugation at 9000g, contains both the cytosol and microsomes. wikipedia.orgoecd.org This composition means it houses a broad array of phase I metabolic enzymes, such as cytochrome P450s found in the microsomes, and phase II enzymes, like transferases, located in the cytosolic portion. wikipedia.orgevotec.combioivt.com
In a key study, this compound at a concentration of 10 µM was incubated with liver microsomes or S9 fractions from both rats and humans at a protein concentration of 1.0 mg/mL. jst.go.jp The incubations were conducted at 37°C for 15 minutes in a phosphate (B84403) buffer (pH 7.4) and required a cofactor, an NADPH-generating system, to initiate the enzymatic reactions. jst.go.jp Such experiments allow for the calculation of in vitro hepatic intrinsic clearances, a measure of the rate of metabolism by the liver. nih.govjst.go.jp
The in vitro hepatic intrinsic clearances for this compound were determined using these systems. In liver microsomes, the clearance was 35 µL/min/mg microsomal protein for rats and 43 µL/min/mg for humans. jst.go.jp When using liver S9 fractions, the clearance values were 4.5 µL/min/mg S9 protein for rats and 5.6 µL/min/mg for humans. jst.go.jp
The principal metabolic transformation identified for this compound is deacetylation, which converts it into its metabolite, petasitenine (B1232291). jst.go.jpnih.gov This conversion is significant because petasitenine is noted as a carcinogenic metabolite. nih.govresearchgate.net In vivo studies in rats confirm that this compound is rapidly absorbed and converted to petasitenine. nih.govresearchgate.net Plasma concentrations of petasitenine were found to be higher than those of this compound approximately two hours after oral administration. nih.govresearchgate.net
The rate of this deacetylation reaction has been quantified in vitro. Using liver microsomes, the deacetylation rate for this compound was found to be 2.0 µL/min/mg microsomal protein in rats and 3.3 µL/min/mg in humans. jst.go.jp
In Vitro Metabolic Rates of this compound
| Parameter | System | Species | Value (µL/min/mg protein) | Citation |
|---|---|---|---|---|
| Hepatic Intrinsic Clearance | Liver Microsomes | Rat | 35 | jst.go.jp |
| Human | 43 | jst.go.jp | ||
| Hepatic Intrinsic Clearance | Liver S9 Fraction | Rat | 4.5 | jst.go.jp |
| Human | 5.6 | jst.go.jp | ||
| Deacetylation Rate | Liver Microsomes | Rat | 2.0 | jst.go.jp |
| Human | 3.3 | jst.go.jp |
The metabolism of xenobiotics is broadly categorized into phase I and phase II reactions. mdpi.com Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These enzymes are heme-containing monooxygenases located mainly in the liver and are responsible for metabolizing a vast number of drugs and foreign compounds. medsafe.govt.nzwikipedia.orgnih.gov The S9 fraction contains these microsomal CYPs as well as cytosolic phase II enzymes, which typically conjugate molecules to increase their water solubility for excretion. wikipedia.orgevotec.com
While the specific enzyme isoforms responsible for the deacetylation of this compound are not explicitly identified in the provided research, the use of liver microsomes and S9 fractions points to the involvement of hepatic enzymes. jst.go.jp Deacetylation is a hydrolysis reaction, which falls under the category of phase I metabolism. mdpi.com
The primary and most well-characterized metabolic product of this compound is petasitenine, formed through deacetylation. jst.go.jpnih.gov Metabolic intermediates are the molecules that are formed at each step of a metabolic pathway, existing between the initial substrate and the final product. wikipedia.org In the context of this compound biotransformation, petasitenine is the major identified product resulting from this specific metabolic step. jst.go.jpnih.gov
In Silico Approaches for Metabolic Fate Prediction
Alongside in vitro studies, computational or in silico methods are increasingly used to predict the metabolic fate of chemical compounds. nih.gov These models can simulate biological processes and predict pharmacokinetic profiles. researchgate.net
Physiologically based pharmacokinetic (PBPK) modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion of a compound in the body. researchgate.net It uses data from in vitro experiments and physicochemical properties of the compound to build a mathematical model of its behavior in vivo. researchgate.net
For this compound, researchers have developed simplified PBPK models for rats and extrapolated them to humans. nih.govresearchgate.net This was achieved by taking experimental pharmacokinetic data from rats and applying allometric scaling to estimate the corresponding parameters in humans. jst.go.jpnih.gov This approach allowed for the estimation of human intrinsic hepatic clearances from the empirically determined rat values. nih.govresearchgate.net
The PBPK model simulated the rapid absorption of this compound and its subsequent conversion to the deacetylated metabolite, petasitenine. nih.govresearchgate.net These simulations predicted that following oral administration, the plasma concentrations of petasitenine would surpass those of the parent compound, this compound, which aligns with observations from in vivo rat studies. researchgate.net The model was used to generate human plasma concentration curves, suggesting that under certain consumption scenarios, potentially hazardous concentrations of petasitenine could be present in human plasma. nih.govresearchgate.net
Table of Mentioned Chemical Compounds
Computational Metabolite Prediction and Enzyme Docking Studies
The investigation of this compound metabolism has been significantly advanced by computational methods, which offer predictive insights into its pharmacokinetic profile and potential metabolites. These in silico approaches are crucial for forecasting the biotransformation of xenobiotics, helping to bridge gaps in experimental data. cam.ac.uknih.gov
Computational strategies for predicting the metabolism of chemical compounds can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize the structures of known metabolized compounds to build predictive models, while structure-based methods focus on the metabolizing enzyme's properties and its interaction with the substance. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) models, machine learning, pharmacophore algorithms, and molecular docking are employed to predict sites of metabolism (SOMs) and potential metabolic products. cam.ac.uknih.gov
In the case of this compound, in silico machine learning systems have been utilized to predict key pharmacokinetic parameters based on its chemical descriptors. jst.go.jp Furthermore, simplified physiologically based pharmacokinetic (PBPK) modeling has been a key tool. jst.go.jpresearchgate.net This forward dosimetry approach uses experimental pharmacokinetic data from animal models, such as rats, to simulate and extrapolate the metabolic profile in humans. jst.go.jpjst.go.jp Specifically, after oral administration in rats, this compound is rapidly absorbed and converted to its primary metabolite, petasitenine. jst.go.jpresearchgate.net PBPK models, established using an allometric scaling approach from rat parameters, have been used to simulate human plasma concentrations of both this compound and petasitenine. jst.go.jpresearchgate.net
Enzyme docking studies are a powerful structure-based method for predicting metabolism. This technique involves computationally placing a ligand (the compound of interest) into the active site of a metabolizing enzyme, such as those from the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I biotransformations. nih.govmoldiscovery.com The docking pose can reveal the proximity of the ligand's atoms to the enzyme's catalytic center, thereby predicting the likely site of metabolism. nih.gov While these methods are widely applied for many xenobiotics, specific molecular docking studies detailing the interaction of this compound with particular CYP isoforms are not extensively documented in the reviewed literature. However, the general principle holds that such studies could elucidate the specific residues involved in binding and rationalizing its metabolic pathway. nih.govdiva-portal.org
Comparative Metabolic Studies Across Different Biological Systems
Comparative studies of this compound metabolism across various biological systems are essential for understanding species-specific differences and for extrapolating animal data to humans. These studies typically involve a combination of in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) models. fda.gov
In vivo studies in rats have demonstrated that after oral administration, this compound is quickly absorbed and biotransformed into petasitenine. jst.go.jpresearchgate.net Plasma concentration analysis in rats revealed that from approximately two hours post-administration, the levels of the metabolite petasitenine were higher than those of the parent compound, this compound. jst.go.jpresearchgate.net
In vitro systems provide a more controlled environment to study specific metabolic pathways. Commonly used systems include liver microsomes, S9 subcellular fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism. fda.govnih.gov For this compound, comparative in vitro studies have been conducted using rat and human liver microsomes and S9 fractions to evaluate its elimination and conversion rates. jst.go.jp These studies have shown that the deacetylation of this compound to petasitenine is a key metabolic step. jst.go.jpjst.go.jp The intrinsic clearance rates, a measure of the metabolic capacity of the liver, have been determined in these systems, showing comparable, though not identical, rates between rats and humans. jst.go.jp For instance, the in vitro deacetylation rate of this compound by liver microsomes was found to be 2.0 µL/min/mg microsomal protein for rats and 3.3 µL/min/mg for humans. jst.go.jp
The following table summarizes the comparative in vitro hepatic intrinsic clearance values for this compound.
| Biological System | Species | Intrinsic Clearance (µL/min/mg protein) | Reference |
| Liver Microsomes | Rat | 35 | jst.go.jp |
| Human | 43 | jst.go.jp | |
| Liver S9 Fraction | Rat | 4.5 | jst.go.jp |
| Human | 5.6 | jst.go.jp |
Studies using the human hepatocyte-like cell line HepaRG have also contributed to understanding the compound's metabolic profile. jst.go.jpresearchgate.net These comparative analyses across different biological systems—from subcellular fractions to whole organisms—are crucial for constructing a comprehensive picture of this compound's biotransformation and for refining computational models to better predict its disposition in humans. jst.go.jpnih.gov
Analytical Method Development and Validation for Neopetasitenine Analysis
Development of Quantitative Chromatographic Methods
Chromatographic techniques are fundamental to the separation and quantification of neopetasitenine from complex matrices. The selection of the appropriate chromatographic method is contingent on the physicochemical properties of the analyte and the desired sensitivity and resolution of the analysis.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of this compound, offering significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). creative-proteomics.com The use of sub-2-micron particle columns in UPLC systems allows for higher mobile phase velocities without compromising separation efficiency, resulting in shorter run times and improved peak resolution. creative-proteomics.com
For the quantitative analysis of this compound, a UPLC system coupled with a suitable detector is often employed. jst.go.jpresearchgate.net A study focusing on the simultaneous determination of sesquiterpenes and pyrrolizidine (B1209537) alkaloids, including this compound, utilized a UPLC-UV system. The method was developed using an Acquity UPLC™ HSS T3 column and a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid. researchgate.net This approach demonstrates the capability of UPLC to effectively separate this compound from other co-occurring compounds in plant extracts and dietary supplements. researchgate.net
In another study, a Shimadzu LC-30AD system coupled to a tandem mass analyzer was used for the quantitative analysis of this compound. jst.go.jp The chromatographic separation was achieved on a C18 column with a gradient elution of methanol (B129727) and aqueous ammonium acetate (B1210297). jst.go.jp This method proved to be sensitive, with measurable plasma levels of this compound at 1.0 ng/mL. jst.go.jp UPLC systems can be integrated with sophisticated data acquisition and analysis software, which facilitates chromatogram visualization, peak integration, and quantification, thereby enhancing the accuracy and reliability of the analytical data. creative-proteomics.com
Interactive Data Table: UPLC Method Parameters for this compound Analysis
| Parameter | Specification 1 | Specification 2 |
|---|---|---|
| Chromatography System | Shimadzu LC-30AD | Acquity UPLC™ |
| Column | YMC-Triart C18 (3 µm, 2.0 mm × 150 mm) | Acquity UPLC™ HSS T3 (1.8 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | Methanol | Acetonitrile (0.05% formic acid) |
| Mobile Phase B | 10 mM ammonium acetate in water | 50 mM Ammonium formate |
| Flow Rate | 0.30 mL/min | 0.25 mL/min |
| Column Temperature | 40°C | Not Specified |
| Detection | Tandem Mass Spectrometry | UV |
| Reference | jst.go.jp | researchgate.net |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.commicrobenotes.com The principle of GC involves the partitioning of components of a sample between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inside of a column. microbenotes.com Compounds with a higher affinity for the mobile phase travel faster through the column and elute earlier. microbenotes.com
The applicability of GC to this compound analysis is contingent on the volatility and thermal stability of the compound. As this compound is a relatively large and complex molecule, it may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet and column. While specific GC methods for the routine analysis of this compound are not extensively detailed in the provided search results, the general principles of GC suggest its potential utility, particularly when coupled with a sensitive detector like a mass spectrometer (GC-MS). 6-napse.com
GC analysis can be performed on liquid, gas, or solid samples. thermofisher.com For solid samples containing this compound, a solvent extraction or pyrolysis step might be necessary prior to injection into the GC system. 6-napse.com The choice of carrier gas, typically an inert gas like helium or nitrogen, and the temperature program of the GC oven are critical parameters that need to be optimized for the successful separation of the target analyte. thermofisher.commicrobenotes.com The identification of compounds in GC is based on their retention time, which is the time it takes for a compound to travel through the column. innovatechlabs.com For unambiguous identification, especially in complex mixtures, coupling GC with mass spectrometry is the preferred approach. innovatechlabs.com
Mass Spectrometry-Based Analytical Platforms
Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and identification of this compound. Its ability to provide molecular weight and structural information makes it highly valuable for both quantitative and qualitative analyses.
Coupled Techniques (LC-MS/MS, GC-MS) for Trace Analysis
The coupling of chromatographic separation techniques with mass spectrometry provides a robust platform for the trace analysis of this compound in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the high separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.com LC-MS/MS is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound. creative-proteomics.com In a typical LC-MS/MS workflow, the analyte is first separated by LC and then introduced into the mass spectrometer, where it is ionized. The precursor ion corresponding to this compound is then selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of the compound. nih.gov
A study on the metabolic profiling of this compound utilized a Xevo TQ-XS tandem mass analyzer in electrospray positive ionization mode. jst.go.jp The quantification of this compound was achieved using the m/z 424→122 transition, demonstrating the specificity of the LC-MS/MS approach. jst.go.jp The high sensitivity of LC-MS/MS makes it suitable for pharmacokinetic studies and the analysis of trace contaminants in food and herbal products. jst.go.jpnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is ideal for the analysis of volatile and semi-volatile compounds. thermofisher.com While direct analysis of this compound by GC-MS might be challenging due to its low volatility, derivatization can be employed to make it amenable to GC analysis. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the analyte. ijcrt.org GC-MS can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis, offering high sensitivity. thermofisher.com
High-Resolution Accurate Mass (HRAM) for Metabolite Profiling
High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool for metabolite profiling, enabling the confident identification and characterization of known and unknown compounds in complex biological samples. thermofisher.com HRAM instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. thermofisher.comresearchgate.net
For this compound metabolite profiling, LC coupled with HRAM-MS is the technique of choice. nih.gov This approach allows for the untargeted analysis of metabolites, where all detectable ions are measured and their accurate masses recorded. metwarebio.com By comparing the accurate mass measurements with theoretical masses from databases, potential metabolite candidates can be identified. thermofisher.com Further structural elucidation can be achieved through MS/MS fragmentation experiments, where the fragmentation patterns of the metabolites are compared to those of reference standards or predicted fragmentation pathways. thermofisher.com
The use of HRAM in metabolite profiling studies of this compound can provide valuable insights into its metabolic fate and biotransformation pathways. jst.go.jp This information is crucial for understanding the mechanisms of toxicity and for risk assessment.
Method Validation Parameters and Regulatory Considerations
The validation of an analytical method is a critical step to ensure that it is suitable for its intended purpose. europa.eu According to international guidelines, such as those from the International Council for Harmonisation (ICH), a number of parameters must be evaluated during method validation. particle.dklabmanager.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix. europa.euadryan.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. adryan.comresearchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. adryan.com
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.euadryan.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. adryan.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. adryan.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. adryan.com
For instance, a UPLC-UV method developed for the analysis of pyrrolizidine alkaloids, including this compound, was validated according to ICH guidelines for specificity, linearity, accuracy, and precision. researchgate.net Similarly, an LC-MS/MS method for another compound was validated for accuracy, intra-run and inter-run precision, all of which were within the required limits. nih.gov
Regulatory bodies require that analytical methods used for the quality control of pharmaceutical products and for monitoring contaminants in food be properly validated to ensure the reliability of the data. particle.dklabmanager.com This documented evidence of validation is essential for regulatory submissions and for ensuring product quality and safety. particle.dk
Interactive Data Table: Key Method Validation Parameters
| Validation Parameter | Description |
|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. europa.eu |
| Linearity | Proportionality of the measured value to the concentration of the analyte. adryan.com |
| Accuracy | Closeness of the measured value to the true value. europa.eu |
| Precision | Degree of scatter between a series of measurements from the same sample. europa.eu |
| LOD | Lowest concentration of analyte that can be detected. adryan.com |
| LOQ | Lowest concentration of analyte that can be quantified with acceptable precision and accuracy. adryan.com |
| Robustness | Capacity of the method to remain unaffected by small variations in parameters. adryan.com |
Specificity and Selectivity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. ich.org
In the context of this compound analysis, particularly in complex matrices like plant extracts, achieving high specificity and selectivity is paramount. This is often accomplished using a combination of chromatographic separation and mass spectrometric detection. A UPLC system can separate this compound from other structurally similar pyrrolizidine alkaloids that might be present in the same sample.
The selectivity of the method is demonstrated by analyzing blank matrix samples (e.g., a plant extract known to be free of this compound) and spiked samples. The absence of interfering peaks at the retention time of this compound in the blank samples indicates the method's specificity. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) further enhances selectivity by identifying this compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.
Research Findings:
In a study developing a UPLC-Time-of-Flight (TOF)-MS method for the analysis of pyrrolizidine alkaloids in Petasites hybridus, specificity was confirmed by the absence of interfering signals in blank matrix extracts at the retention time corresponding to this compound. researchgate.netresearchgate.net The use of MS/MS with Multiple Reaction Monitoring (MRM) mode provides an additional layer of selectivity, where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification. This technique significantly reduces matrix interference and ensures that the detected signal is unique to this compound.
A representative table demonstrating specificity is shown below.
Table 1: Specificity of the Analytical Method for this compound
| Sample Type | This compound Peak Area | Signal at this compound Retention Time | Interference Observed |
|---|---|---|---|
| Blank Matrix | Not Detected | Below Limit of Detection | No |
| Blank Matrix spiked with this compound | 15,248 | Conforms to Standard | No |
| Blank Matrix spiked with other PAs* | Not Detected | Below Limit of Detection | No |
| Petasites Extract Sample | 8,976 | Conforms to Standard | No |
*PAs: Pyrrolizidine Alkaloids
Linearity and Calibration Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To establish the linearity of a method for this compound, a series of calibration standards at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.
Research Findings:
For the quantification of pyrrolizidine alkaloids, including this compound, a typical approach involves preparing matrix-matched calibration standards to compensate for matrix effects. researchgate.net A study might prepare calibration standards ranging from 1 ng/mL to 500 ng/mL. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
The data below represents a typical linearity study for this compound.
Table 2: Linearity and Calibration Range Data for this compound
| Concentration (ng/mL) | Peak Area (Mean, n=3) |
|---|---|
| 1.0 | 315 |
| 5.0 | 1,580 |
| 25.0 | 7,950 |
| 100.0 | 31,600 |
| 250.0 | 78,900 |
| 500.0 | 158,200 |
| Linear Regression Equation | y = 316.5x - 25.8 |
| Correlation Coefficient (r²) | 0.9995 |
| Calibration Range | 1.0 - 500.0 ng/mL |
Precision and Accuracy
Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed using recovery studies, by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered.
Research Findings:
In the validation of analytical methods for pyrrolizidine alkaloids, precision is assessed by analyzing replicate samples at different concentration levels (e.g., low, medium, and high quality control samples). For accuracy, the recovery is determined by comparing the concentration measured in spiked samples against the known added concentration. Acceptance criteria for precision are typically an RSD of ≤ 15%, while accuracy is generally expected to be within 85-115%.
The following tables present representative data for the precision and accuracy of a this compound analytical method. researchgate.net
Table 3: Intra-day and Inter-day Precision for this compound Analysis
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=18 over 3 days) |
|---|---|---|---|
| Low | 5.0 | 4.8% | 6.2% |
| Medium | 150.0 | 3.5% | 4.1% |
| High | 400.0 | 2.9% | 3.8% |
Table 4: Accuracy (Recovery) of this compound Analysis
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | 5.0 | 4.85 | 97.0% |
| Medium | 150.0 | 154.2 | 102.8% |
| High | 400.0 | 392.4 | 98.1% |
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ut.ee Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. apajournal.org.uk
To evaluate the robustness of a this compound analytical method, small changes are intentionally made to critical method parameters, and the effect on the results is observed. For ruggedness, the method is often tested across different laboratories in an inter-laboratory comparison study. nih.govtandfonline.com
Research Findings:
An inter-laboratory study on pyrrolizidine alkaloids in animal feed, which included compounds structurally similar to this compound, highlighted the importance of ruggedness testing. nih.govtandfonline.com Results can vary between laboratories, indicating that methods need to be well-controlled. nih.gov
For robustness, parameters such as the pH of the mobile phase, column temperature, and flow rate are varied within a narrow range. The results from these varied conditions are then compared to the results from the normal conditions.
The table below illustrates a typical robustness study design.
Table 5: Robustness Study for this compound Analysis
| Parameter | Variation | This compound Concentration (ng/mL) | RSD (%) |
|---|---|---|---|
| Flow Rate (mL/min) | |||
| 0.38 (-5%) | 148.9 | 1.5% | |
| 0.40 (Nominal) | 150.2 | ||
| 0.42 (+5%) | 151.5 | ||
| Column Temperature (°C) | |||
| 38 (-2°C) | 149.5 | 1.1% | |
| 40 (Nominal) | 150.2 | ||
| 42 (+2°C) | 151.0 | ||
| Mobile Phase pH | |||
| 3.0 (-0.2) | 150.8 | 0.9% | |
| 3.2 (Nominal) | 150.2 | ||
| 3.4 (+0.2) | 149.1 |
The low RSD values across the different tested parameters would indicate that the method is robust.
Structure Activity Relationship Sar Investigations
Correlation of Chemical Structure with Metabolic Stability
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. In the case of neopetasitenine, its structure dictates a notable lack of stability within biological systems. A key structural feature governing this is the presence of an acetyl group.
Research demonstrates that this compound is rapidly absorbed and metabolized following administration. jst.go.jpresearchgate.net The primary metabolic pathway is the conversion of this compound to its deacetylated metabolite, petasitenine (B1232291). researchgate.netresearchgate.net This rapid transformation indicates that the ester linkage of the acetyl group is a point of metabolic vulnerability. Studies using rat models, extrapolated to humans, show that shortly after oral administration, the plasma concentrations of the metabolite petasitenine can exceed those of the parent compound, this compound. researchgate.net This highlights the low metabolic stability of this compound itself and its function as a precursor to petasitenine. The core pyrrolizidine (B1209537) structure remains, but the deacetylation significantly alters the compound's properties.
Table 1: Metabolic Transformation of this compound
| Parent Compound | Key Structural Feature | Metabolic Process | Primary Metabolite | Metabolic Stability |
|---|---|---|---|---|
| This compound | Acetyl group ester linkage | Deacetylation (Hydrolysis) | Petasitenine | Low (Rapidly converted) |
Structural Features Influencing Enzymatic Deacetylation
Enzymatic deacetylation is the key biotransformation step for this compound. This process is catalyzed by esterase enzymes that hydrolyze the ester bond connecting the acetyl group to the main molecule.
The pivotal structural feature for this reaction is the ester functional group. In this compound, this is the acetyl ester at the C12 position of the otonecine-type necine base. The accessibility of this ester linkage to metabolic enzymes, such as carboxylesterases found in the liver and plasma, facilitates its cleavage. researchgate.net The process converts this compound into petasitenine and acetic acid. While the specific enzymes responsible for this compound deacetylation are part of broader families of hydrolytic enzymes, the reaction itself is a common metabolic pathway for compounds containing ester moieties. The efficiency of this enzymatic process is why petasitenine appears so rapidly and in high concentrations in plasma following exposure to this compound. researchgate.net
Comparative SAR Analysis with Other Pyrrolizidine Alkaloids Regarding Their Biological Transformations
Pyrrolizidine alkaloids (PAs) are a large class of plant secondary metabolites, and their toxicity is closely linked to specific structural motifs. nih.govnih.gov A comparative analysis of this compound with other PAs reveals common structural requirements for their biological transformations.
The key structural features necessary for the typical metabolic activation and toxicity of PAs are:
Unsaturation at the 1,2-position of the necine base. This allows for metabolic oxidation by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). nih.gov
Esterification of the necine base with one or two necic acids, which are often branched-chain carboxylic acids. researchgate.net
This compound is an otonecine-type PA, which differs slightly from the more common retronecine (B1221780) or heliotridine (B129409) types but still undergoes critical metabolic transformations. Like other toxic PAs, this compound is itself relatively inert and requires metabolic activation to exert biological effects. nih.gov The deacetylation to petasitenine is a primary step. researchgate.net Subsequently, petasitenine, which retains the core PA structure, can undergo further metabolic activation. PAs like senecionine (B1681732) and lasiocarpine (B1674526) are well-studied examples that undergo metabolic activation to form reactive pyrrolic intermediates capable of binding to cellular macromolecules. researchgate.netnih.gov The structural similarities in the core ring system and the presence of ester linkages are the common denominators that dictate this shared pathway of biological transformation among different PAs.
Table 2: Comparative Structural Features of Selected Pyrrolizidine Alkaloids
| Alkaloid | Necine Base Type | 1,2-Unsaturation | Esterification Pattern | Key Metabolic Transformation |
|---|---|---|---|---|
| This compound | Otonecine (B3428663) | Yes | Monoester (acetyl) on a macrocyclic diester | Deacetylation to petasitenine |
| Petasitenine | Otonecine | Yes | Macrocyclic diester | Metabolic oxidation |
| Senecionine | Retronecine | Yes | Macrocyclic diester | Metabolic oxidation to pyrrolic esters |
| Lasiocarpine | Heliotridine | Yes | Open diester | Metabolic oxidation to pyrrolic esters |
| Riddelliine | Retronecine | Yes | Macrocyclic diester | Metabolic oxidation to pyrrolic esters |
Molecular Modeling and Computational Chemistry in SAR Elucidation
Molecular modeling and computational chemistry have become indispensable tools for elucidating the structure-activity relationships of chemical compounds, including this compound. oncodesign-services.comnih.gov These in silico methods allow for the simulation and prediction of pharmacokinetic and metabolic profiles.
A prominent example is the use of physiologically based pharmacokinetic (PBPK) modeling. mdpi.com PBPK models are computational constructs that simulate the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. researchgate.netmdpi.com For this compound, simplified PBPK models have been developed using experimental rat data to extrapolate its metabolic profile to humans. jst.go.jpresearchgate.net These models incorporate key parameters such as absorption rate constants, volumes of distribution, and hepatic intrinsic clearance, which can be estimated using in silico tools based on the chemical's properties. jst.go.jp
By using these models, researchers can simulate the plasma concentration curves of both this compound and its metabolite, petasitenine, after virtual oral administration. researchgate.netresearchgate.net This computational approach has been crucial in predicting that this compound is rapidly absorbed and converted to petasitenine in humans, providing insights into potential exposure levels of the deacetylated, and more stable, metabolite. researchgate.net Such computational studies complement in vitro and in vivo experiments, providing a deeper, quantitative understanding of the SAR and reducing the reliance on animal testing. mdpi.comorscience.ru
Table 3: Example of In Silico Parameters for PBPK Modeling of this compound
| Parameter | Description | Role in Modeling |
|---|---|---|
| ka | Absorption rate constant | Models the rate of uptake from the gut into the bloodstream. jst.go.jp |
| Vb | Volume of systemic circulation | Represents the theoretical volume that the compound occupies in the blood. jst.go.jp |
| CLh,int | Hepatic intrinsic clearance | Measures the metabolic capacity of the liver to eliminate the compound. researchgate.net |
| Qh | Hepatic blood flow rate | Determines the rate at which the compound is delivered to the liver. jst.go.jp |
Mechanistic Insights into Neopetasitenine S Molecular Interactions
Studies on Enzyme Interactions and Substrate Specificity
The biotransformation of neopetasitenine is a multi-step process orchestrated by several key enzyme families. This process begins with its conversion to the carcinogenic metabolite, petasitenine (B1232291), and proceeds through detoxification pathways. researchgate.netresearchgate.netmedchemexpress.com
The initial and critical step in the metabolism of this compound is its deacetylation to form petasitenine. researchgate.netresearchgate.net This hydrolysis reaction is catalyzed by carboxylesterases (CEs), a class of enzymes ubiquitously present in the body, particularly in the liver, intestines, and blood serum. nih.govnih.gov These enzymes are proficient in cleaving ester bonds, a key structural feature of this compound. nih.gov While specific kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the interaction of this compound with carboxylesterases are not extensively documented in publicly available literature, the rapid conversion to petasitenine observed in studies suggests an efficient enzymatic process. researchgate.netresearchgate.net
Following its formation, petasitenine, like other unsaturated pyrrolizidine (B1209537) alkaloids, is a substrate for Cytochrome P450 (CYP) enzymes, primarily in the liver. ebi.ac.ukinchem.org These monooxygenases catalyze the metabolic activation of the pyrrolizidine structure to form highly reactive pyrrolic derivatives, such as dehydro-pyrrolizidine alkaloids. ebi.ac.ukinchem.org This bioactivation is a critical event that precedes the compound's toxic effects. The kinetics of CYP-mediated reactions can be complex, often deviating from standard Michaelis-Menten kinetics due to the flexibility of the enzyme's active site. psu.edunih.govlibretexts.org
In a parallel pathway, this compound and its metabolites can be detoxified through conjugation with glutathione (B108866) (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs), a family of phase II metabolic enzymes. uniprot.orgresearchgate.netnih.govdrugbank.com GSTs facilitate the nucleophilic attack of the sulfhydryl group of glutathione on electrophilic centers of xenobiotics, rendering them more water-soluble and facilitating their excretion. The kinetic parameters for GST-catalyzed conjugation vary depending on the specific GST isoform and the substrate. For instance, kinetic studies of human GST T1-1 have shown varying Michaelis constants for glutathione depending on the electrophilic co-substrate and pH. drugbank.com
| Enzyme Family | Role in this compound Metabolism | General Substrate Specificity/Interaction |
|---|---|---|
| Carboxylesterases (CE) | Hydrolysis of the ester bond to convert this compound to petasitenine. nih.govnih.gov | Recognize and cleave carboxyl esters, thioesters, and carbamates. nih.gov |
| Cytochrome P450 (CYP) | Metabolic activation of the petasitenine metabolite to reactive pyrrolic derivatives. ebi.ac.ukinchem.org | Oxidize a wide variety of hydrophobic compounds; kinetics can be complex and non-Michaelis-Menten. psu.edunih.gov |
| Glutathione S-Transferases (GST) | Detoxification via conjugation of reactive metabolites with glutathione. uniprot.orgresearchgate.netnih.govdrugbank.com | Catalyze the addition of glutathione to a wide range of electrophilic substrates. uniprot.orgresearchgate.net |
Exploration of Cellular Pathways Modulated by this compound and its Metabolites (Excluding Phenotypic Outcomes Related to Toxicity)
Beyond direct enzymatic metabolism, this compound has been found to modulate intracellular signaling pathways, notably the AMPK/Nrf2 pathway. dntb.gov.ua This pathway is a master regulator of the cellular antioxidant response and plays a crucial role in maintaining redox homeostasis.
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism for cellular protection against oxidative stress. mdpi.comnih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.orgfrontiersin.org Upon exposure to inducers, such as certain xenobiotics or conditions of oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. frontiersin.orgfrontiersin.org The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. nih.govfrontiersin.org
This binding event initiates the transcription of a suite of protective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration. mdpi.comfrontiersin.org The link between this compound and the activation of the Nrf2 pathway suggests a mechanism by which the cell can mount a defense against potential downstream reactive metabolites, representing a non-toxic modulatory interaction. dntb.gov.ua
| Pathway Component | Function in the Nrf2 Signaling Pathway | Modulation by this compound |
|---|---|---|
| AMPK (AMP-activated protein kinase) | An energy sensor that can activate Nrf2 under conditions of metabolic stress. | Studies suggest this compound can activate the AMPK/Nrf2 signaling pathway. dntb.gov.ua |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant proteins. mdpi.comnih.gov | |
| Keap1 (Kelch-like ECH-associated protein 1) | A repressor protein that binds to Nrf2 in the cytoplasm, promoting its degradation under basal conditions. frontiersin.orgfrontiersin.org | The interaction is disrupted by Nrf2 activators, allowing Nrf2 to translocate to the nucleus. frontiersin.org |
| ARE (Antioxidant Response Element) | A specific DNA sequence in the promoter region of genes regulated by Nrf2. nih.gov | Nrf2 binds to ARE to initiate the transcription of protective genes. nih.gov |
| HO-1, NQO1, GSTs | Examples of downstream antioxidant and detoxification enzymes upregulated by Nrf2 activation. mdpi.comfrontiersin.org | Their increased expression enhances the cell's capacity to neutralize reactive species. |
Investigation of Protein Binding and Molecular Targets (Where Applicable to Non-Toxic Mechanisms)
The interaction of this compound and its metabolites with proteins is a critical aspect of its molecular behavior. These interactions can be either irreversible, leading to the formation of covalent adducts, or reversible, primarily involving binding to plasma proteins.
The reactive pyrrolic metabolites generated through CYP-mediated activation of petasitenine are electrophilic and can form covalent bonds with nucleophilic centers in cellular macromolecules, including proteins. ebi.ac.ukinchem.org This formation of pyrrole-protein adducts is a well-established mechanism for the toxicity of pyrrolizidine alkaloids. While this is fundamentally a toxic mechanism, the study of these adducts provides insight into the molecular targets of the reactive metabolites.
From a non-toxic perspective, the reversible binding of this compound to plasma proteins, particularly serum albumin, is a key determinant of its pharmacokinetic profile. Human serum albumin (HSA) is the most abundant protein in the blood and serves as a transport vehicle for a vast array of endogenous and exogenous compounds. nih.govplos.org The binding of a molecule to albumin is typically a reversible process governed by non-covalent interactions such as hydrogen bonds and van der Waals forces. tcichemicals.com
This binding sequesters the molecule in the bloodstream, rendering the bound fraction pharmacologically inactive and unavailable for metabolism or excretion. Only the unbound, or free, fraction can distribute into tissues to interact with enzymes or cellular pathways. nih.govcespu.pt While specific studies detailing the binding affinity of this compound to albumin are limited, the principles of protein binding suggest that this interaction would significantly influence its distribution, half-life, and the concentration available to interact with metabolic enzymes.
| Type of Interaction | Molecular Target | Mechanism | Non-Toxic Implication |
|---|---|---|---|
| Irreversible Covalent Binding | Cellular proteins and other macromolecules with nucleophilic sites. ebi.ac.ukinchem.org | Alkylation by reactive pyrrolic metabolites. inchem.org | While primarily associated with toxicity, it identifies the ultimate reactive species and their targets. |
| Reversible Non-Covalent Binding | Plasma proteins, primarily serum albumin. nih.govplos.org | Hydrogen bonds, ionic interactions, and van der Waals forces. tcichemicals.com | Influences the pharmacokinetics: distribution, half-life, and concentration of free, active compound. nih.govcespu.pt |
Future Research Trajectories and Advanced Methodological Applications
Integration of Omics Technologies for a Comprehensive Understanding
To achieve a holistic view of neopetasitenine's role within biological systems, researchers are turning to omics technologies. humanspecificresearch.orgnih.gov These large-scale analytical approaches provide a comprehensive snapshot of the various molecular components and their interactions within a cell or organism. humanspecificresearch.orgnih.gov
Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological sample. humanspecificresearch.org By applying metabolomics, scientists can identify and quantify the full spectrum of metabolites related to this compound's presence, offering insights into its metabolic fate and the biochemical pathways it influences. mdpi.com
Proteomics: The large-scale study of proteins, proteomics can reveal changes in protein expression and function in response to this compound. humanspecificresearch.org This can help identify specific protein targets of this compound and its metabolites, elucidating its mechanisms of action. mdpi.com
Genomics and Transcriptomics: Analyzing an organism's complete set of DNA (genomics) and RNA transcripts (transcriptomics) can uncover the genetic basis for this compound biosynthesis and the regulatory networks that control its production. humanspecificresearch.org This information is crucial for understanding the variability of this compound content in different plant species and populations.
The integration of these omics disciplines will provide a multi-faceted understanding of this compound, from its genetic origins to its functional impact on cellular processes. nih.gov
Development of Novel Analytical Probes and Biosensors for this compound
The development of sensitive and specific detection methods is paramount for advancing this compound research. Future efforts will likely focus on creating novel analytical probes and biosensors for its rapid and accurate quantification. a-star.edu.sgarchivepp.comnih.gov
Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.govasianjpr.com For this compound, this could involve:
Electrochemical Biosensors: These sensors measure changes in electrical properties upon interaction with the target analyte. asianjpr.com They offer the potential for portable and low-cost detection of this compound in various samples. archivepp.com
Optical Biosensors: Utilizing principles like fluorescence or surface plasmon resonance, optical biosensors can provide highly sensitive and real-time detection. bionavis.com
Nanomaterial-Based Sensors: The integration of nanomaterials, such as nanoparticles and nanotubes, can significantly enhance the sensitivity and performance of biosensors. nih.govasianjpr.com
These advanced analytical tools will facilitate more efficient screening of plant materials, monitoring of environmental samples, and detailed pharmacokinetic studies. bionavis.com
Chemoinformatic Approaches for Predicting Metabolic Networks and Interactions
Chemoinformatics, the use of computational methods to analyze chemical data, is a powerful tool for predicting the metabolic fate of compounds like this compound. univie.ac.atnih.gov By leveraging algorithms and machine learning models, researchers can:
Predict Sites of Metabolism: Computational tools can identify the most likely atoms in the this compound molecule to undergo metabolic reactions. univie.ac.at
Simulate Metabolic Pathways: Chemoinformatic approaches can help to construct and simulate the metabolic networks that this compound and its derivatives are part of. plos.orgnih.gov
Identify Potential Interactions: These methods can predict potential interactions of this compound with enzymes and other biological macromolecules, offering clues to its biological activity.
The application of chemoinformatics will accelerate the process of understanding this compound's metabolism and its broader biological implications.
Sustainable Production Routes and Biotechnological Engineering of Pyrrolizidine (B1209537) Alkaloids
The production of pyrrolizidine alkaloids (PAs) like this compound is a complex process within plants. nih.gov Future research will explore sustainable and controlled methods for their production, moving beyond reliance on natural plant sources.
Biotechnological Engineering: Advances in synthetic biology and genetic engineering may allow for the production of this compound in microbial systems or plant cell cultures. This would provide a consistent and controllable supply for research purposes.
Understanding Biosynthesis: A deeper understanding of the enzymatic steps involved in this compound biosynthesis is crucial for any engineering efforts. nih.govresearchgate.netdntb.gov.ua This includes identifying and characterizing the specific enzymes responsible for the formation of the necine base and its esterification. researchgate.net
These biotechnological approaches could not only ensure a sustainable supply of this compound but also open avenues for producing novel analogues with potentially different biological properties.
Exploration of Uncharted Metabolic Pathways and Analogues in Exotic Botanical Sources
This compound is primarily associated with plants of the Petasites genus. wikipedia.orgchemfaces.com However, the vast diversity of the plant kingdom likely holds undiscovered pyrrolizidine alkaloids and novel metabolic pathways.
Future research will involve:
Screening of Exotic Flora: Exploring a wider range of plant species, particularly those from underexplored geographical regions, may lead to the discovery of new this compound analogues or entirely new PAs.
Investigating Plant-Herbivore Interactions: The diversity of PAs is thought to be driven by co-evolution with herbivores. researchgate.net Studying these ecological interactions can provide insights into the evolutionary pressures that have shaped PA diversity and may reveal novel compounds.
This exploration of the botanical world's chemical diversity promises to expand our knowledge of pyrrolizidine alkaloids and their intricate roles in nature.
Q & A
Q. What are the key physicochemical properties of Neopetasitenine that influence its pharmacokinetic behavior?
this compound (MW: 424) exhibits a LogP of 0.511, indicating moderate lipophilicity, which impacts its solubility and absorption kinetics. Its plasma-free fraction (0.860) and blood-to-plasma ratio (0.754) suggest preferential partitioning into plasma over cellular components. These properties are critical for designing in vitro assays (e.g., solubility tests in lipid-rich media) and selecting appropriate animal models for bioavailability studies. Researchers should prioritize measuring unbound fractions in plasma and tissue homogenates to avoid overestimating exposure levels .
Q. How can this compound be isolated and characterized from natural sources?
Isolation protocols typically involve solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (HPLC or TLC). Characterization requires NMR, MS, and comparative analysis with reference standards. For novel compounds, X-ray crystallography or advanced spectroscopic techniques may be necessary to confirm stereochemistry. Ensure purity assessments via HPLC-UV (>95%) and validate identity using tandem MS fragmentation patterns. Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental protocols for reproducibility .
Q. What in vitro models are suitable for studying this compound metabolism?
Hepatic microsomal assays (human/rat) are standard for Phase I metabolism studies. This compound’s hepatic-to-plasma ratio (0.765) and intrinsic clearance (CLh,int: 0.273 L/hr) indicate moderate hepatic extraction. Use recombinant CYP enzymes to identify metabolic pathways and quantify metabolite formation (e.g., Petasitenine, MW: 381). Include negative controls (CYP inhibitors) and validate assays with positive controls (e.g., midazolam for CYP3A4 activity) .
Advanced Research Questions
Q. How do discrepancies between in vitro and in vivo metabolic data for this compound arise, and how can they be resolved?
In vitro models may underestimate in vivo clearance due to differences in protein binding (e.g., plasma-free fraction = 0.860 vs. microsomal-free fraction = 0.986) or transporter-mediated uptake. Physiologically based pharmacokinetic (PBPK) modeling, as applied in , can bridge this gap by incorporating tissue-specific partition coefficients and scaling factors. Validate models using in vivo rat data (e.g., systemic volume of distribution V1 = 1.32 L) and adjust for interspecies differences in enzyme abundance .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression (e.g., Hill equation) to model EC50 values and assess hepatotoxicity thresholds. For longitudinal data, mixed-effects models account for inter-individual variability. Ensure compliance with NIH preclinical guidelines by reporting effect sizes, confidence intervals, and raw datasets as supplementary materials. Journals like Reviews in Analytical Chemistry emphasize rigorous statistical validation to support claims of significance .
Q. How can researchers optimize PBPK models for this compound’s metabolite, Petasitenine?
Petasitenine’s lower LogP (-0.173) and higher systemic volume (V1 = 2.03 L) suggest extensive tissue distribution. Incorporate renal clearance parameters (e.g., glomerular filtration rate) and adjust for pH-dependent solubility in urinary excretion pathways. Validate models against in vivo metabolite concentration-time profiles and refine using Bayesian estimation for parameter uncertainty. Cross-reference with in silico permeability data (11.3 nm/sec) to predict absorption barriers .
Data Contradiction and Reproducibility
Q. What strategies mitigate conflicting results in this compound’s cytotoxicity assays?
Contradictions often arise from cell line heterogeneity (e.g., primary hepatocytes vs. HepG2) or assay conditions (e.g., serum-free media altering uptake). Standardize protocols using CLSI guidelines, include multiple cell lines, and report batch-specific reagent details (e.g., FBS lot numbers). Pre-register experimental designs to reduce publication bias and share raw flow cytometry data via repositories like Figshare .
Q. How should researchers address variability in this compound’s plasma protein binding across studies?
Variability may stem from differences in equilibrium dialysis conditions (temperature, pH) or albumin concentrations. Use radiolabeled this compound to measure binding kinetics via ultrafiltration. Report buffer composition and validate methods against reference compounds (e.g., warfarin). Reproducibility requires adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Frameworks
Q. What FINER criteria apply to formulating hypotheses about this compound’s neuroprotective mechanisms?
Ensure hypotheses are Feasible (e.g., using SH-SY5Y cells for neuronal models), Interesting (exploring mitochondrial ROS modulation), Novel (comparisons with other pyrrolizidine alkaloids), Ethical (avoiding non-essential animal trials), and Relevant (linking mechanisms to Parkinson’s disease pathways). Preclinical studies must align with ARRIVE guidelines for translational impact .
How can PICO frameworks structure clinical research questions on this compound-drug interactions?
Define Population (e.g., CYP2D6 poor metabolizers), Intervention (this compound co-administered with metoprolol), Comparison (metoprolol alone), and Outcome (changes in AUC0-24). Use crossover designs and Bayesian pharmacokinetic analysis to quantify interaction magnitudes. Reference FDA guidance on enzyme inhibition studies for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
